N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine
CAS No.: 1251635-57-0
Cat. No.: VC4999161
Molecular Formula: C26H31N3O3
Molecular Weight: 433.552
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251635-57-0 |
|---|---|
| Molecular Formula | C26H31N3O3 |
| Molecular Weight | 433.552 |
| IUPAC Name | [4-(3,5-dimethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C26H31N3O3/c1-16-7-6-8-29(15-16)26(30)23-13-21(27-19-10-17(2)9-18(3)11-19)20-12-24(31-4)25(32-5)14-22(20)28-23/h9-14,16H,6-8,15H2,1-5H3,(H,27,28) |
| Standard InChI Key | AMYKHYNSNIMXGR-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=CC(=C4)C)C)OC)OC |
Introduction
N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family. This compound features a quinoline core substituted with various functional groups, including a dimethylphenyl group and a piperidine moiety, which may impart specific biological activities. It has been synthesized through various methods reported in scientific literature and patents, focusing on its potential therapeutic effects in medicinal chemistry.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves several chemical reactions. While specific synthesis pathways are not detailed in the available literature, the compound's structure suggests that it could be synthesized through reactions involving the formation of the quinoline core, followed by the introduction of the dimethylphenyl and piperidine moieties.
Potential Applications
This compound is of interest in pharmacology, particularly in drug development, due to its complex structure and potential biological activities. Quinoline derivatives often exhibit activities such as antimalarial, antibacterial, and anticancer effects, suggesting that N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine may have similar therapeutic potential.
Availability and Formats
N-(3,5-dimethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is available from suppliers like ChemDiv, where it is listed as a screening compound (L485-3391). It can be purchased in various formats, including glass vials and 96-tube racks, with delivery options available worldwide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume